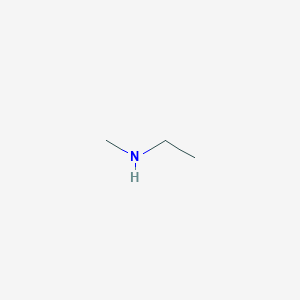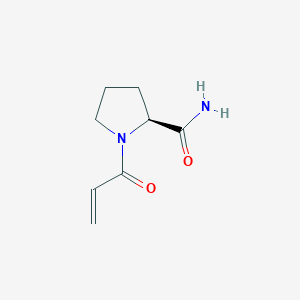
1,2,3-Tristriphenylethylaminopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tristriphenylethylaminopropane (TTEAP) is a chemical compound that belongs to the family of substituted amphetamines. It is also known as Triphoxamine or TPA-1. TTEAP has been studied for its potential use in scientific research, particularly for its psychoactive properties.
Mecanismo De Acción
TTEAP acts as a releasing agent for the neurotransmitters dopamine, norepinephrine, and serotonin. It binds to the transporters that normally remove these neurotransmitters from the synaptic cleft, causing them to be released into the synapse. This results in increased levels of these neurotransmitters in the brain, leading to the stimulant and hallucinogenic effects of TTEAP.
Biochemical and Physiological Effects:
TTEAP has been shown to increase locomotor activity, induce hyperthermia, and alter cognitive function in animal models. It has also been shown to increase dopamine, norepinephrine, and serotonin levels in the brain. TTEAP has been shown to have a longer duration of action than other substituted amphetamines, making it a potential candidate for therapeutic use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TTEAP has several advantages for use in lab experiments, including its potency, duration of action, and ability to cross the blood-brain barrier. However, it also has several limitations, including its potential for abuse and lack of availability. TTEAP is a controlled substance in many countries, making it difficult to obtain for research purposes.
Direcciones Futuras
There are several potential future directions for research on TTEAP. One area of interest is its potential therapeutic use, particularly for the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders. Another area of interest is its potential use as a tool for investigating the neurochemistry of the brain. Further research is needed to fully understand the effects of TTEAP and its potential applications in scientific research.
Conclusion:
In conclusion, 1,2,3-Tristriphenylethylaminopropane (TTEAP) is a chemical compound with psychoactive properties that has been studied for its potential use in scientific research. It acts as a releasing agent for dopamine, norepinephrine, and serotonin, leading to stimulant and hallucinogenic effects. TTEAP has several advantages for use in lab experiments, but also has limitations and potential for abuse. Further research is needed to fully understand the effects of TTEAP and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of TTEAP involves several steps, including the reaction of 1,3-dibromopropane with triphenylphosphine to form 1,3-bis(triphenylphosphine)propane. This intermediate is then reacted with phenylmagnesium bromide to produce 1,3-bis(triphenylphosphine)propane-1-phenylmagnesium bromide. Finally, this compound is reacted with benzaldehyde to produce TTEAP.
Aplicaciones Científicas De Investigación
TTEAP has been studied for its potential use in scientific research, particularly for its psychoactive properties. It has been shown to have stimulant and hallucinogenic effects, similar to other substituted amphetamines. TTEAP has been studied in animal models to investigate its effects on behavior, cognition, and neurochemistry. It has also been studied in vitro to investigate its effects on neurotransmitter release and uptake.
Propiedades
Número CAS |
144785-93-3 |
|---|---|
Nombre del producto |
1,2,3-Tristriphenylethylaminopropane |
Fórmula molecular |
C63H59N3 |
Peso molecular |
858.2 g/mol |
Nombre IUPAC |
1-N,2-N,3-N-tris(2,2,2-triphenylethyl)propane-1,2,3-triamine |
InChI |
InChI=1S/C63H59N3/c1-10-28-51(29-11-1)61(52-30-12-2-13-31-52,53-32-14-3-15-33-53)48-64-46-60(66-50-63(57-40-22-7-23-41-57,58-42-24-8-25-43-58)59-44-26-9-27-45-59)47-65-49-62(54-34-16-4-17-35-54,55-36-18-5-19-37-55)56-38-20-6-21-39-56/h1-45,60,64-66H,46-50H2 |
Clave InChI |
HYMRAHOWMMUQMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CNCC(CNCC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NCC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
SMILES canónico |
C1=CC=C(C=C1)C(CNCC(CNCC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NCC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
Otros números CAS |
144785-93-3 |
Sinónimos |
1,2,3-tris-tri-beta-phenylethylaminopropane 1,2,3-tristriphenylethylaminopropane 123-TTPEAP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



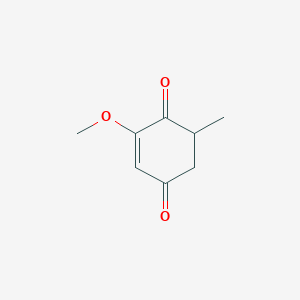

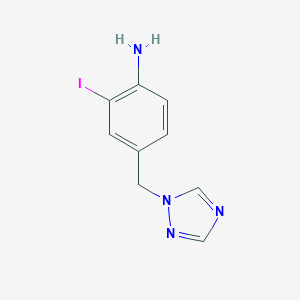
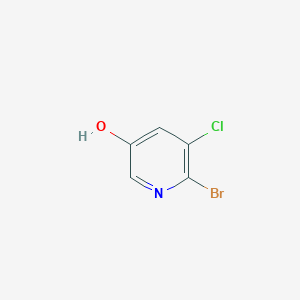
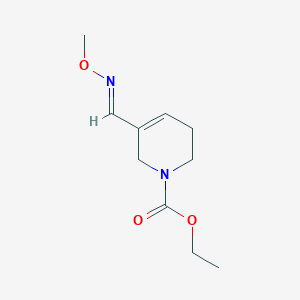
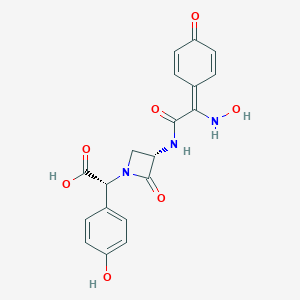

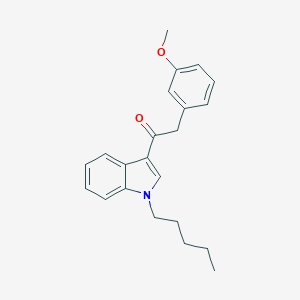
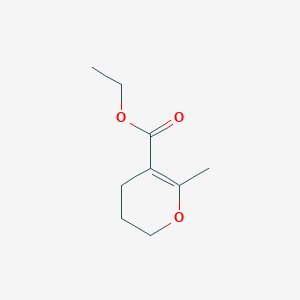
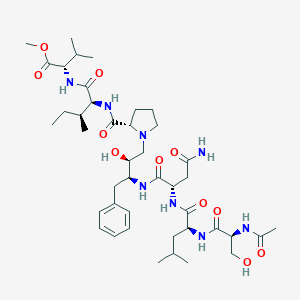

![Hyperin 6''-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)
